N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
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Overview
Description
N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound with a molecular formula of C18H21N5O3S This compound features a pyrrolidine ring, a sulfonyl group, a benzoyl group, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and azetidine rings. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes. The azetidine ring is often formed via cyclization of β-amino alcohols.
The sulfonylation of the benzoyl group is achieved using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves coupling the pyrimidine ring with the azetidine intermediate under conditions that promote nucleophilic substitution, such as the use of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2-one derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The benzoyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) depending on the type of substitution.
Major Products
Oxidation: Pyrrolidine-2-one derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoyl and pyrimidine derivatives.
Scientific Research Applications
N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and pyrimidine groups are critical for its binding affinity and specificity, influencing various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
- N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-5-amine
Uniqueness
N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure, potentially improving its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17(22-12-15(13-22)21-18-19-8-3-9-20-18)14-4-6-16(7-5-14)27(25,26)23-10-1-2-11-23/h3-9,15H,1-2,10-13H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFORXFVRAUNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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